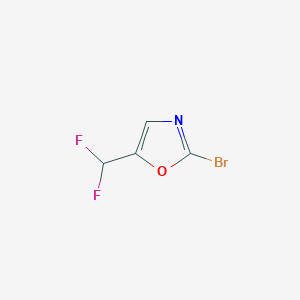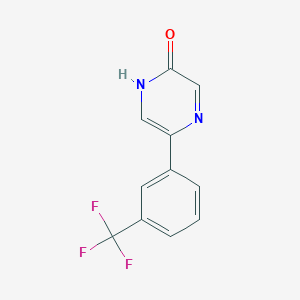![molecular formula C21H21F3N2O2 B12961568 Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spiroindolines. These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and drug design. The spirocyclic framework provides rigidity and the ability to interact with biological targets in a specific manner, making them attractive candidates for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step processes. One common method includes the condensation of isatin derivatives with amines, followed by cyclization reactions to form the spirocyclic core. For instance, a three-component condensation reaction involving isatin, 5-aminopyrazole, and 1,3-dicarbonyl compounds can be used to produce spirooxindole scaffolds .
Industrial Production Methods
Industrial production methods for spiroindoline compounds often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times. Ultrasonic irradiation and environmentally benign solvents are also employed to improve the sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, into the molecule.
Aplicaciones Científicas De Investigación
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential in drug design, particularly for targeting specific proteins and enzymes.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as proteins and enzymes. The spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug design, as it can potentially improve the pharmacokinetic properties of therapeutic agents.
Propiedades
Fórmula molecular |
C21H21F3N2O2 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
benzyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-4-8-17-18(16)20(14-25-17)9-11-26(12-10-20)19(27)28-13-15-5-2-1-3-6-15/h1-8,25H,9-14H2 |
Clave InChI |
IPMSAVMLVMXTKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC3=CC=CC(=C23)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)










![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)


